molecular formula C19H22N4 B2593907 N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877788-86-8

N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2593907
CAS No.: 877788-86-8
M. Wt: 306.413
InChI Key: ZHQQRLHSMLBUNI-UHFFFAOYSA-N
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Description

N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a versatile chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is characterized by a fused ring system combining pyrazole and pyrimidine moieties. The presence of cyclohexyl, methyl, and phenyl groups further enhances its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic synthesis. One common method includes the condensation of appropriate precursors under controlled conditions. For instance, the reaction between 3-aminopyrazole and a suitable aldehyde or ketone can form the pyrazolo[1,5-a]pyrimidine core. Subsequent functionalization steps introduce the cyclohexyl, methyl, and phenyl groups.

    Step 1: Condensation of 3-aminopyrazole with an aldehyde or ketone.

    Step 2: Cyclization to form the pyrazolo[1,5-a]pyrimidine core.

    Step 3: Introduction of cyclohexyl, methyl, and phenyl groups through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times. The choice of solvents, catalysts, and reaction conditions is crucial to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., solvents, temperature, and catalysts).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied. For instance, in antimicrobial research, the compound may inhibit key enzymes involved in pathogen survival.

Comparison with Similar Compounds

N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:

    Similar Compounds: 5,6-diarylpyrazolo[1,5-a]pyrimidines, 6,7-diarylpyrazolo[1,5-a]pyrimidines.

    Uniqueness: The presence of cyclohexyl, methyl, and phenyl groups distinguishes it from other derivatives, potentially enhancing its reactivity and biological activity.

Properties

IUPAC Name

N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4/c1-14-12-18(22-16-10-6-3-7-11-16)23-19(21-14)17(13-20-23)15-8-4-2-5-9-15/h2,4-5,8-9,12-13,16,22H,3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQQRLHSMLBUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NC3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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